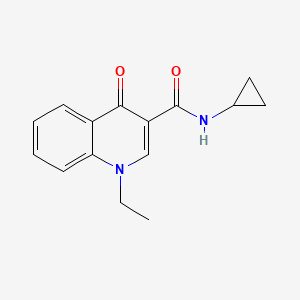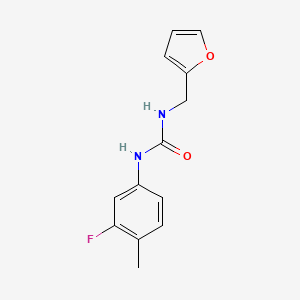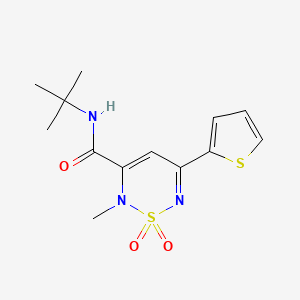
N-(3,4-dimethoxyphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(3,4-dimethoxyphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide involves multi-step chemical processes, including the condensation of diacetyl, aromatic aldehydes, and piperazine derivatives. For example, a related synthesis involves the cyclo condensation of diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate using sulfate ion-exchanged yttrium oxide as a catalyst in ethanol, as demonstrated in the synthesis of similar piperazine derivatives (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
The molecular structure of this compound is characterized by its piperazine core, substituted with a dimethoxyphenyl group and a phenylpropenyl group. This structure can be analyzed using techniques such as X-ray diffraction and nuclear magnetic resonance (NMR) spectroscopy. For instance, similar compounds have been structurally characterized to reveal intramolecular and intermolecular interactions that influence their molecular conformation and stability (Wang, Chen, Pu, & Wang, 2004).
Chemical Reactions and Properties
The chemical reactivity of N-(3,4-dimethoxyphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide includes its potential to undergo various organic reactions, such as N-alkylation, amidation, and substitution reactions. These reactions can modify the compound's structure and influence its biological activity. Chemical properties such as acidity, basicity, and reactivity towards electrophiles and nucleophiles are determined by the functional groups present in the molecule.
Physical Properties Analysis
The physical properties of this compound, including its melting point, boiling point, solubility, and crystalline structure, are essential for understanding its behavior in different environments and for its formulation in pharmaceutical applications. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide insights into its thermal stability and phase transitions.
Chemical Properties Analysis
The chemical properties encompass the compound's stability, reactivity, and interactions with other molecules. These properties are crucial for predicting the compound's behavior in biological systems and its potential as a therapeutic agent. Studies on similar compounds have shown interactions with biological targets such as enzymes and receptors, influencing their pharmacological profile (Kinoyama et al., 2006).
Aplicaciones Científicas De Investigación
Molecular Interactions and Pharmacophore Models
Research on similar compounds, such as "N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide," has focused on understanding their molecular interactions with receptors, such as the CB1 cannabinoid receptor. These studies involve conformational analyses and the development of pharmacophore models to understand the binding interactions and activities of these compounds at the molecular level (Shim et al., 2002).
Antitubercular and Antibacterial Activities
Compounds with similar structures have been synthesized and evaluated for their antitubercular and antibacterial activities. For instance, novel carboxamide derivatives have shown potent effects against tuberculosis and other bacterial infections, highlighting their potential in developing new therapeutic agents (Bodige et al., 2020).
Anticancer and Antiproliferative Activities
Derivatives of related compounds have been explored for their anticancer properties. For example, studies on piperazine and oxadiazole derivatives have demonstrated significant antimicrobial and anti-proliferative activities, offering insights into the development of new cancer treatments (Al-Wahaibi et al., 2021).
Fluorescent Logic Gates and Sensing Applications
Innovative applications in materials science include the development of fluorescent logic gates based on piperazine compounds. These molecules can act as sensors, reacting to changes in pH, metal ions, and solvent polarity, thus providing valuable tools for biochemical and environmental monitoring (Gauci & Magri, 2022).
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-27-20-11-10-19(17-21(20)28-2)23-22(26)25-15-13-24(14-16-25)12-6-9-18-7-4-3-5-8-18/h3-11,17H,12-16H2,1-2H3,(H,23,26)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUYUZLWJLTFRD-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)CC=CC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(phenylthio)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4619797.png)

![3-benzyl-5-[(4-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4619831.png)
![ethyl 5-methyl-4-phenyl-2-[({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4619834.png)
![5-{[4-(ethoxycarbonyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4619837.png)
![N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4619844.png)

![N-{4-[(tert-butylamino)sulfonyl]phenyl}-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B4619854.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4619860.png)

![N,N'-(4-methyl-1,2-phenylene)bis[2-(4-chlorophenyl)acetamide]](/img/structure/B4619882.png)
![N~2~-(4-bromophenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4619887.png)
